Stereochemical Purity and Active Site Occupancy
The (3S,5S) stereochemistry is critical for biological activity. In a study of the enolase inhibitor SF2312 and its analogues, only the (3S,5S)-enantiomer of the related compound MethylSF2312 was observed to occupy the enzyme's active site [1].
| Evidence Dimension | Enzyme Active Site Binding |
|---|---|
| Target Compound Data | (3S,5S)-MethylSF2312 is the sole enantiomer observed in the active site via X-ray crystallography. |
| Comparator Or Baseline | The (3R,5R)-, (3R,5S)-, and (3S,5R)-enantiomers of MethylSF2312. |
| Quantified Difference | The (3S)-enantiomer of MethylSF2312 was up to 2000-fold more potent than the (3R)-enantiomer in an isolated enzymatic assay. |
| Conditions | X-ray co-crystallography of human Enolase 2 (ENO2) and isolated enzymatic assay. |
Why This Matters
This class-level evidence demonstrates that the (3S,5S) configuration is not interchangeable with other diastereomers, as even minor stereochemical changes can result in a complete loss of target engagement.
- [1] The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues. (2022). Molecules, 27(3), 777. View Source
